Methyl 2-bromo-3-(4-methylphenyl)propanoate
Description
Methyl 2-bromo-3-(4-methylphenyl)propanoate is a brominated ester featuring a 4-methylphenyl substituent on the propanoate backbone. Its molecular formula is inferred to be C₁₁H₁₃BrO₂, with an estimated molecular weight of ~257.13 g/mol (based on structural analogs). The compound’s structure comprises:
- A 2-bromo substituent on the propanoate chain, enhancing electrophilic reactivity.
- A 4-methylphenyl group at the 3-position, introducing electron-donating effects to the aromatic ring.
- A methyl ester group, influencing solubility and stability.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIBCAWRTDYVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-(4-methylphenyl)propanoate can be synthesized through several methods. One common method involves the esterification of 2-bromo-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 2-hydroxy-3-(4-methylphenyl)propanoate.
Reduction: Formation of 2-bromo-3-(4-methylphenyl)propanol.
Oxidation: Formation of 4-carboxyphenyl-2-bromo-3-propanoate.
Scientific Research Applications
Methyl 2-bromo-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. For example, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation to form products that can be further analyzed.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Methyl 2-bromo-3-(4-chlorophenyl)propanoate (CAS 7141-89-1)
- Key Differences :
- Substituent : 4-chloro (electron-withdrawing) vs. 4-methyl (electron-donating).
- Molecular Weight : 277.54 g/mol (vs. ~257.13 g/mol for the target compound).
- Reactivity : The chloro group deactivates the aromatic ring, reducing electrophilic substitution rates compared to the methyl-substituted analog.
(4-Formylphenyl) 2-bromo-2-methylpropanoate (CAS 255042-72-9)
- Key Differences :
- Substituent : 4-formyl (strongly electron-withdrawing) vs. 4-methyl.
- Molecular Formula : C₁₁H₁₁BrO₃ (vs. C₁₁H₁₃BrO₂).
- Reactivity : The formyl group directs electrophilic substitution to meta positions, whereas the methyl group directs to para/ortho positions.
Functional Group Variations
(R)-Methyl 2-amino-3-(4-bromophenyl)propanoate (CAS MFCD08058268)
- Key Differences: Functional Group: Amino (-NH₂) vs. bromo (-Br) at the 2-position. Reactivity: The amino group enables participation in peptide coupling reactions, while the bromo group facilitates nucleophilic substitution (e.g., SN2).
2-Bromo-2-methylpropanoic Acid
- Key Differences :
- Functional Group : Carboxylic acid (-COOH) vs. ester (-COOCH₃).
- Acidity : The acid (pKa ~2.8) is significantly more acidic than the ester.
- Solubility : The ester is more lipophilic, enhancing organic solvent compatibility.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity Insights
| Compound | Nucleophilic Substitution (Br) | Electrophilic Aromatic Substitution | Solubility Profile |
|---|---|---|---|
| This compound | Moderate (steric hindrance) | Enhanced (ortho/para-directing) | Low polarity, soluble in THF |
| Methyl 2-bromo-3-(4-chlorophenyl)propanoate | High | Reduced (meta-directing) | Moderate, polar aprotic |
| (4-Formylphenyl) 2-bromo-2-methylpropanoate | Low (electron withdrawal) | Meta-specific | High polarity |
Biological Activity
Methyl 2-bromo-3-(4-methylphenyl)propanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a bromine atom and a methyl-substituted phenyl group. Its molecular formula is CHBrO, and it has a molecular weight of approximately 273.14 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body.
Target Interaction
- Enzyme Inhibition : The bromine atom in the compound may facilitate nucleophilic substitution reactions, allowing it to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may also modulate receptor activity, affecting intracellular signaling cascades that regulate various cellular processes.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and associated cellular damage.
- DPPH Scavenging Activity : The compound has been evaluated using the DPPH radical scavenging method, showing a capacity to reduce DPPH radicals effectively, which correlates with its potential to protect cells from oxidative damage .
Anticancer Potential
This compound has been investigated for its anticancer properties:
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicated a higher cytotoxicity against the U-87 cell line compared to MDA-MB-231 .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially inhibiting pathways associated with inflammation.
Research Findings and Case Studies
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its bioavailability and therapeutic efficacy:
- Absorption : Factors such as solubility and molecular size influence how well the compound is absorbed into systemic circulation.
- Distribution : The lipophilicity of the compound allows for effective distribution within biological systems.
- Metabolism : The metabolic pathways for this compound involve enzymatic transformations that can impact its biological activity.
- Excretion : The elimination routes are crucial for assessing the compound's safety profile.
Q & A
Basic: What synthetic methodologies are effective for preparing Methyl 2-bromo-3-(4-methylphenyl)propanoate, and how can reaction conditions be optimized?
Answer:
The synthesis of structurally related brominated arylpropanoates (e.g., methyl 2-(4-(4-bromo-1,1-dimethoxybutyl)phenyl)-2-methylpropanoate) typically involves bromination under reflux conditions using methanol as a solvent and sulfuric acid as a catalyst. Key steps include:
- Reagent optimization : Use stoichiometric equivalents of brominating agents (e.g., HBr or NBS) to avoid over-bromination.
- Temperature control : Maintain reflux (60–80°C) to ensure complete reaction while minimizing side products.
- Workup : Neutralize acidic residues with methanolic NaOMe, followed by solvent extraction (toluene/water) to isolate the product .
Validation : Monitor reaction progress via TLC or GC-MS. For final purification, employ column chromatography (silica gel, hexane/ethyl acetate gradient).
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Answer:
- 1H/13C NMR :
- Methyl ester group : Look for a singlet at δ 3.59 ppm (3H, COOCH3) and a carbonyl carbon at δ 176.1 ppm.
- Aromatic protons : Doublets near δ 7.3–7.4 ppm (J = 8–8.6 Hz) confirm the para-substituted methylphenyl group.
- Bromine proximity : Splitting patterns in aliphatic regions (e.g., δ 1.41–1.97 ppm) indicate coupling with the bromine atom .
- IR : A strong C=O stretch at ~1730 cm⁻¹ confirms the ester group.
Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Answer:
Single-crystal X-ray diffraction (SHELX programs) is critical for:
- Bond length/angle analysis : Verify Br-C bond lengths (~1.9–2.0 Å) and dihedral angles between the phenyl and ester groups.
- Stereochemical confirmation : Detect potential racemization or axial chirality using Flack parameters .
Example : In 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid, crystallography confirmed a planar aromatic ring and tetrahedral geometry at the brominated carbon .
Advanced: What strategies address contradictory NMR data in studies of brominated arylpropanoates?
Answer:
Contradictions often arise from solvent effects, impurities, or dynamic processes. Mitigation steps include:
- Variable-temperature NMR : Identify rotational barriers (e.g., hindered rotation around the ester group).
- Deuterated solvent comparison : Test in DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects.
- Spiking experiments : Add authentic reference samples (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) to confirm peak assignments .
Advanced: How does the electronic nature of the 4-methylphenyl substituent influence reactivity in cross-coupling reactions?
Answer:
The electron-donating methyl group stabilizes the aryl ring, altering:
- Bromine activation : Enhances electrophilic substitution at the ortho position.
- Suzuki coupling : Methyl groups reduce steric hindrance, improving Pd-catalyzed coupling yields with boronic acids.
Experimental design : Compare reaction rates with analogs (e.g., 4-chlorophenyl derivatives) under identical Pd(PPh3)4/K2CO3 conditions .
Advanced: What computational methods predict the stability of this compound under varying pH and temperature?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess hydrolysis susceptibility of the ester group.
- MD simulations : Model degradation pathways (e.g., Br⁻ elimination) under acidic (pH < 3) or basic (pH > 10) conditions.
- Thermogravimetric analysis (TGA) : Validate predictions by measuring decomposition temperatures .
Advanced: How can researchers troubleshoot low yields in the crystallization of this compound?
Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.
- Seeding : Introduce microcrystals of structurally similar compounds (e.g., 2-(4-methylphenyl)propanoic acid) to induce nucleation .
- Temperature ramping : Gradually cool from 50°C to 4°C to optimize crystal lattice formation .
Advanced: What analytical workflows differentiate regioisomers or byproducts in brominated propanoate syntheses?
Answer:
- LC-MS/MS : Use reverse-phase C18 columns (ACN/water gradient) to separate isomers based on polarity.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C11H13BrO2 vs. C11H13ClO2 for chloro analogs) .
- 2D NMR (COSY, NOESY) : Identify through-space correlations between the bromine atom and adjacent protons .
Advanced: How do steric and electronic effects of the methyl group influence the compound’s biological interactions?
Answer:
- Docking studies : Compare binding affinities to targets (e.g., enzymes or receptors) using AutoDock Vina.
- SAR analysis : Synthesize analogs (e.g., 4-ethyl or 4-methoxy derivatives) to correlate substituent size/polarity with activity .
Note : Methyl groups may enhance membrane permeability but reduce hydrogen-bonding interactions .
Advanced: What safety protocols are critical for handling brominated arylpropanoates in academic labs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
